Cas no 2059988-48-4 (tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate)

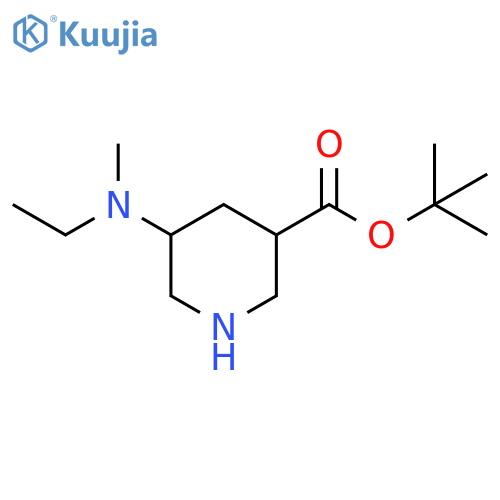

2059988-48-4 structure

商品名:tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate

CAS番号:2059988-48-4

MF:C13H26N2O2

メガワット:242.357743740082

MDL:MFCD30501149

CID:5183068

PubChem ID:137703737

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarboxylic acid, 5-(ethylmethylamino)-, 1,1-dimethylethyl ester

- tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate

-

- MDL: MFCD30501149

- インチ: 1S/C13H26N2O2/c1-6-15(5)11-7-10(8-14-9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

- InChIKey: SYKGRDVEIMSTNI-UHFFFAOYSA-N

- ほほえんだ: N1CC(N(CC)C)CC(C(OC(C)(C)C)=O)C1

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340661-0.5g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 0.5g |

$1426.0 | 2025-03-18 | |

| Enamine | EN300-340661-10.0g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 10.0g |

$6390.0 | 2025-03-18 | |

| Enamine | EN300-340661-0.05g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 0.05g |

$1247.0 | 2025-03-18 | |

| Enamine | EN300-340661-2.5g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 2.5g |

$2912.0 | 2025-03-18 | |

| Enamine | EN300-340661-0.1g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 0.1g |

$1307.0 | 2025-03-18 | |

| Enamine | EN300-340661-0.25g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 0.25g |

$1366.0 | 2025-03-18 | |

| Enamine | EN300-340661-5g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 5g |

$4309.0 | 2023-09-03 | ||

| Enamine | EN300-340661-5.0g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95.0% | 5.0g |

$4309.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01097963-1g |

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 95% | 1g |

¥7343.0 | 2023-03-11 | |

| Enamine | EN300-340661-1g |

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate |

2059988-48-4 | 1g |

$1485.0 | 2023-09-03 |

tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2059988-48-4 (tert-butyl 5-ethyl(methyl)aminopiperidine-3-carboxylate) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量